![molecular formula C20H23NO4 B382892 ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate](/img/structure/B382892.png)
ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate is an organic compound with the molecular formula C20H23NO4 This compound is characterized by its complex structure, which includes an ethyl ester group, a benzoate moiety, and a butanoyl group linked to a 2-methylphenoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-methylphenol with butanoyl chloride in the presence of a base such as pyridine to form 4-(2-methylphenoxy)butanoyl chloride.
Amidation Reaction: The intermediate is then reacted with 2-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: Finally, the product is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the butanoyl and benzoate moieties can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-{[4-(2-chlorophenoxy)butanoyl]amino}benzoate
- Ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}benzoate
- Ethyl 2-{[4-(2-nitrophenoxy)butanoyl]amino}benzoate
Uniqueness
ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as enhanced binding affinity to certain molecular targets or altered pharmacokinetic profiles compared to its analogs.
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4g/mol |
Nom IUPAC |
ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-24-20(23)16-10-5-6-11-17(16)21-19(22)13-8-14-25-18-12-7-4-9-15(18)2/h4-7,9-12H,3,8,13-14H2,1-2H3,(H,21,22) |
Clé InChI |
SCNLDUBIFLGUPC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2C |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


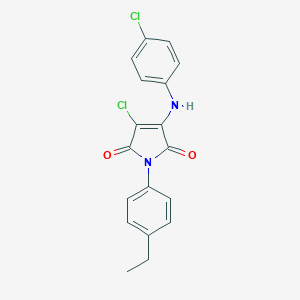
![propyl 3-{[4-chloro-1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B382811.png)
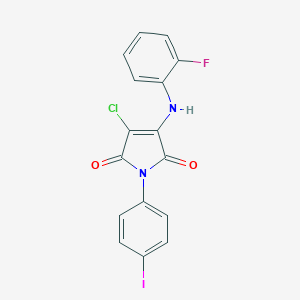
![3-CHLORO-1-(2-{3-CHLORO-4-[(2-METHOXYPHENYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}PHENYL)-4-[(2-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B382814.png)
![3-(2-chlorophenyl)-5-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B382815.png)
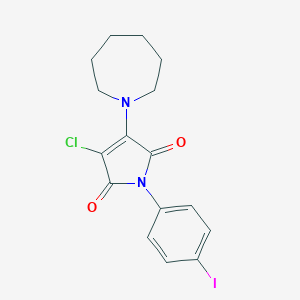
![3-chloro-1-(4-iodophenyl)-4-[3-(trifluoromethyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B382818.png)
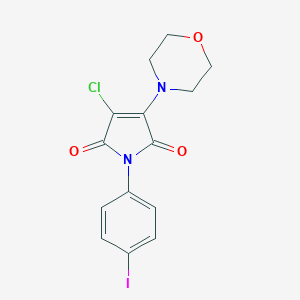
![(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B382824.png)
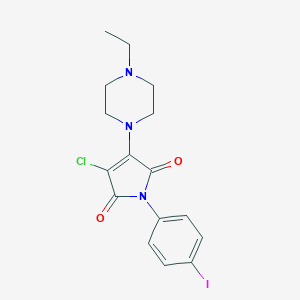
![N'-(4-methoxybenzylidene)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B382826.png)
![N'-(3,4-dimethoxybenzylidene)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B382827.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B382829.png)
![N-(2-Hydroxy-1-methylindol-3-yl)imino-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B382831.png)
